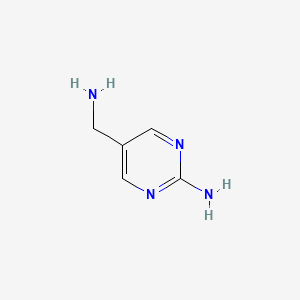
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is an organic compound with the molecular weight of 233.19 . It is also known as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride . It is a white solid and is used as an intermediate in organic synthesis .
Synthesis Analysis
This compound is a critical intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes . A multi-step retrosynthetic analysis was conducted to develop an efficient synthesis route for this compound . The synthesis of this compound involves the use of condensation reagent .Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid . The InChI code is 1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) .Chemical Reactions Analysis
The reaction of this compound is carried out using a condensation reagent . The reaction is carried out in the environment of a polar organic solvent .Physical And Chemical Properties Analysis
This compound is a white solid . The storage temperature is room temperature . The predicted pKa is 4.30±0.10 .Scientific Research Applications
Synthesis of Sitagliptin
Sitagliptin: is a well-known drug used for the treatment of Type-2 diabetes. The synthesis of Sitagliptin involves the use of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid as a key intermediate. Researchers have developed methods for the enantiospecific synthesis of this compound using (S)-Serine as a chiral pool, which is a significant step in the production of the drug .
Hypoglycemic Activity
This compound has been studied for its potential pharmacological effects in promoting insulin secretion. A study combined 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid with menthol to develop a new candidate drug molecule with significant hypoglycemic activity, which could be used in the treatment of Type II diabetes .
Organic Synthesis Building Block
As an amino acid derivative, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as a building block in organic synthesis. It is often utilized in pharmaceutical research for the development of various compounds due to its versatile structure .
Inhibition of Glutamate Transporters
This compound, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters play a crucial role in the central nervous system, affecting learning, memory, and synaptic plasticity. Therefore, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is significant in neuroscience research.
Enantioselective Synthesis
The compound’s ability to be synthesized enantioselectively makes it valuable for producing optically active pharmaceutical ingredients. Enantioselective synthesis is crucial for creating drugs with the desired chirality and pharmacological properties .
Mechanism of Action
Target of Action
It is known to have potential pharmacological effects .
Result of Action
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has potential pharmacological effects in promoting insulin secretion . This suggests that the compound may have a role in the regulation of blood glucose levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in medicinal chemistry?
A: 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as a key intermediate in the synthesis of Sitagliptin, a drug used for treating type 2 diabetes. [] Sitagliptin belongs to the gliptin class of drugs, which work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).
Q2: How does 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid contribute to the development of new antidiabetic drugs?
A: Research has led to the development of Neogliptin, a novel DPP-4 inhibitor derived from 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] Neogliptin demonstrates superior potency compared to existing drugs like vildagliptin and sitagliptin, showing promise for improved diabetes management.
Q3: How does Neogliptin interact with DPP-4 at the molecular level?
A: Neogliptin exhibits specific interactions with key amino acid residues within the active site of DPP-4, similar to the binding modes observed for vildagliptin and sitagliptin. [] These interactions effectively block the enzyme's activity.
Q4: Beyond its role in diabetes treatment, are there other potential applications for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A4: While primarily recognized for its use in synthesizing antidiabetic agents, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid holds potential as a building block for other pharmaceutical compounds. Its unique structure and properties make it attractive for exploring its utility in diverse therapeutic areas.
Q5: Have there been studies investigating the solubility of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A: Yes, research has explored the solubility of a protected form, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, in various solvents and solvent mixtures at different temperatures. [] The study aimed to understand the compound's behavior in solution and optimize conditions for synthesis and purification.
Q6: What are the primary methods used for synthesizing 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A: Several synthetic approaches have been developed, including enantiospecific synthesis starting from (S)-serine, achieving a yield of 30%. [] Additionally, nickel-catalyzed asymmetric hydrogenation offers an alternative route with high yield and enantiomeric excess. []
Q7: Are there any environmental concerns associated with 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A7: While the provided research doesn't directly address environmental impacts, it's crucial to consider the potential ecological effects of any pharmaceutical compound. Future studies should investigate the compound's fate and potential risks to the environment, including its biodegradability and potential for accumulation in ecosystems.
Q8: What are the future directions for research on 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives?
A8: Continued research should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)



![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)


![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
